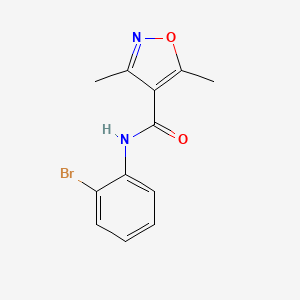![molecular formula C21H26N2O3 B4434014 1-(4-methoxyphenyl)-4-[2-(4-methylphenoxy)propanoyl]piperazine](/img/structure/B4434014.png)
1-(4-methoxyphenyl)-4-[2-(4-methylphenoxy)propanoyl]piperazine
Descripción general
Descripción
1-(4-methoxyphenyl)-4-[2-(4-methylphenoxy)propanoyl]piperazine, also known as MPMP, is a piperazine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. MPMP is a synthetic compound that is structurally similar to other piperazine compounds, such as buspirone and gepirone, which are used as anxiolytics and antidepressants.
Mecanismo De Acción
The exact mechanism of action of 1-(4-methoxyphenyl)-4-[2-(4-methylphenoxy)propanoyl]piperazine is not fully understood, but it is believed to act as a partial agonist at the 5-HT1A receptor and a partial antagonist at the 5-HT2A receptor. These receptors are involved in the regulation of mood and anxiety, and 1-(4-methoxyphenyl)-4-[2-(4-methylphenoxy)propanoyl]piperazine's activity at these receptors may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
In addition to its effects on mood and anxiety, 1-(4-methoxyphenyl)-4-[2-(4-methylphenoxy)propanoyl]piperazine has been shown to have other biochemical and physiological effects. Studies have demonstrated that 1-(4-methoxyphenyl)-4-[2-(4-methylphenoxy)propanoyl]piperazine can increase the release of dopamine and norepinephrine in the prefrontal cortex, which may contribute to its antidepressant effects. 1-(4-methoxyphenyl)-4-[2-(4-methylphenoxy)propanoyl]piperazine has also been shown to have anti-inflammatory effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-methoxyphenyl)-4-[2-(4-methylphenoxy)propanoyl]piperazine has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research. 1-(4-methoxyphenyl)-4-[2-(4-methylphenoxy)propanoyl]piperazine also has a relatively low toxicity profile, which is important for safety in laboratory settings. However, 1-(4-methoxyphenyl)-4-[2-(4-methylphenoxy)propanoyl]piperazine has limitations in terms of its selectivity for specific receptors, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several potential future directions for research on 1-(4-methoxyphenyl)-4-[2-(4-methylphenoxy)propanoyl]piperazine. One area of interest is in its potential use as a treatment for depression and anxiety disorders. Further studies are needed to determine the optimal dosing and administration of 1-(4-methoxyphenyl)-4-[2-(4-methylphenoxy)propanoyl]piperazine for these indications. Additionally, research on the compound's effects on other neurotransmitter systems may provide insight into its potential therapeutic applications in other areas. Finally, research on the synthesis of 1-(4-methoxyphenyl)-4-[2-(4-methylphenoxy)propanoyl]piperazine and related compounds may lead to the development of new and more effective treatments for psychiatric disorders.
Aplicaciones Científicas De Investigación
1-(4-methoxyphenyl)-4-[2-(4-methylphenoxy)propanoyl]piperazine has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the compound's potential as an antidepressant and anxiolytic. Studies have shown that 1-(4-methoxyphenyl)-4-[2-(4-methylphenoxy)propanoyl]piperazine has anxiolytic effects in animal models and may be effective in treating anxiety disorders in humans.
Propiedades
IUPAC Name |
1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(4-methylphenoxy)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-16-4-8-20(9-5-16)26-17(2)21(24)23-14-12-22(13-15-23)18-6-10-19(25-3)11-7-18/h4-11,17H,12-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVIHNHFLZYMSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2,5-dichlorophenoxy)acetyl]-4-(methylsulfonyl)piperazine](/img/structure/B4433949.png)

![N-[2-(4-fluorophenyl)ethyl]-1-benzothiophene-3-carboxamide](/img/structure/B4433967.png)
![2-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B4433976.png)


![2-{4-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4433998.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B4434004.png)
![1-[(2-chlorophenyl)acetyl]-4-phenylpiperazine](/img/structure/B4434010.png)

![N-[2-(aminocarbonyl)phenyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4434018.png)


